o-Tolunitrile
Overview
Description
Synthesis Analysis
o-Tolunitrile can be synthesized using o-toluic acid and urea, where the yield depends on the molar ratio of the reactants, reaction temperature, and time (Cheng-wen Hua, 1999). Another method involves catalysis by continuous flow gas-solid process, achieving high molar yields under optimal conditions (Li Wei, 2007).
Molecular Structure Analysis
The molecular structure of o-tolunitrile has been thoroughly studied, including its vibrational spectra through FTIR and Raman spectroscopy, which help in understanding the geometric parameters and electronic structure (N. Hansen, H. Mäder, T. Bruhn, 1999).
Chemical Reactions and Properties
o-Tolunitrile participates in various chemical reactions, such as selective ammoxidation processes to create efficient synthesis routes, showing almost 100% selectivity for mono-nitriles (G. Xie, Qiong Zheng, Chi Huang, Yuanyin Chen, 2003). It also exhibits distinctive behavior in electron transfer and oxygenation reactions, demonstrating its reactivity and versatility in organic synthesis (K. Ohkubo, Kyou Suga, K. Morikawa, S. Fukuzumi, 2003).
Physical Properties Analysis
The physical properties of o-tolunitrile, including its phase behavior and molecular interactions, have been explored to understand its stability and reactivity in different environments. For instance, its microwave spectrum has provided insights into its structural rotational constants and nitrogen quadrupole coupling constants (N. Hansen, H. Mäder, T. Bruhn, 1999).
Chemical Properties Analysis
The chemical properties of o-tolunitrile, particularly its reactivity and interaction with various reagents and catalysts, have been extensively studied. These studies include its behavior in ammoxidation reactions and its role in synthesizing other important chemical compounds, reflecting its utility in industrial and research applications (G. Xie, Qiong Zheng, Chi Huang, Yuanyin Chen, 2003).
Scientific Research Applications
o-Tolunitrile is an important type of aromatic nitriles, from which many pharmaceuticals, dyes, fluorescence whitener and other fine chemicals can be produced .
Application
Tolunitriles can be prepared by selective ammoxidation of methylbenzyl chlorides prepared by chloromethylation of toluene . This approach provides a new path for preparing alkylbenzonitriles and other aromatic nitriles .
Method of Application
The method involves the selective ammoxidation of methylbenzyl chlorides, which are prepared by the chloromethylation of toluene . This process provides a new pathway for the synthesis of alkylbenzonitriles and other aromatic nitriles .
Results
The total yields of this process can reach 83%, and the selectivity of tolunitriles is almost 100% . This indicates that the method is highly efficient and selective .
Safety And Hazards
o-Tolunitrile is combustible and causes skin irritation . It is harmful to aquatic life with long-lasting effects . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . It is advised to wear protective gloves, eye protection, and face protection when handling o-Tolunitrile .
Relevant Papers
One of the relevant papers is “Reaction Kinetics of CN + Toluene and Its Implication on the Production of Aromatic Nitriles in the Taurus Molecular Cloud and Titan’s Atmosphere” which discusses the reactions between cyano radicals and aromatic hydrocarbons as important pathways for the formation of aromatic nitriles in the interstellar medium .
properties
IUPAC Name |
2-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPNXBQSRGKSJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Record name | O-TOLUNITRILE | |
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DSSTOX Substance ID |
DTXSID6022050 | |
Record name | 2-Tolunitrile | |
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Molecular Weight |
117.15 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
O-tolunitrile is a light blue clear liquid. (NTP, 1992), Liquid; [Merck Index] Colorless liquid with an almond-like odor; [Alfa Aesar MSDS] | |
Record name | O-TOLUNITRILE | |
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Record name | o-Tolunitrile | |
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Boiling Point |
401 °F at 760 mmHg (NTP, 1992) | |
Record name | O-TOLUNITRILE | |
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Flash Point |
184 °F (NTP, 1992) | |
Record name | O-TOLUNITRILE | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992) | |
Record name | O-TOLUNITRILE | |
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Density |
0.9955 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | O-TOLUNITRILE | |
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Product Name |
o-Tolunitrile | |
CAS RN |
529-19-1, 25550-22-5 | |
Record name | O-TOLUNITRILE | |
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Record name | 2-Methylbenzonitrile | |
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Record name | Benzonitrile, methyl- | |
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Record name | o-Tolunitrile | |
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Record name | Benzonitrile, 2-methyl- | |
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Record name | 2-Tolunitrile | |
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Record name | o-toluonitrile | |
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Record name | O-TOLUNITRILE | |
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Melting Point |
7.7 °F (NTP, 1992) | |
Record name | O-TOLUNITRILE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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